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Compound of Interest

Bis(4-methoxy-1,4"-bipiperidine);
Compound Name:

oxalic acid
CAS No.: 1820614-88-7
Cat. No.: B1450358

Get Quote
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Application Note: AN-PHARM-2026-04 Topic: Utilization of Bis(4-methoxy-1,4'-bipiperidine)
Oxalate as a Strategic Precursor in PIKfyve Inhibitor Synthesis

Executive Summary

This technical guide details the handling, processing, and application of Bis(4-methoxy-1,4'-
bipiperidine) oxalate (CAS: 1820614-88-7), a stable crystalline salt form of the secondary
amine 4-methoxy-1,4'-bipiperidine. This moiety is the critical pharmacophore responsible for
the lysosomotropic properties and kinase selectivity of Apilimod (a potent PIKfyve inhibitor) and
emerging PROTACSs designed for lipid kinase degradation.

While often sold as the "Bis" oxalate salt for enhanced stability and shelf-life, the active
pharmaceutical intermediate (API) synthesis requires the liberation of the free secondary
amine. This guide provides a validated protocol for salt dissociation and subsequent
nucleophilic aromatic substitution (

) to generate high-purity PIKfyve modulators.
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Technical Profile & Material Science

The "Bis" nomenclature in commercial catalogs refers to the stoichiometric ratio of the salt: two
molecules of the bipiperidine base complexed with one molecule of oxalic acid. This form is
preferred over the dihydrochloride or free base (often viscous oils or hygroscopic solids) due to
superior crystallinity and non-hygroscopic nature.

Table 1: Physicochemical Properties

Property Specification

Compound Name Bis(4-methoxy-1,4'-bipiperidine) oxalate

Active Moiety 4-methoxy-1,4'-bipiperidine (Monomer)

CAS Number 1820614-88-7 (Salt); 930603-98-8 (Free Base)
(Salt);

Molecular Formula
(Base)

Molecular Weight 486.66 g/mol (Salt); 198.31 g/mol (Base)

Rol Nucleophilic amine for Apilimod synthesis;
ole
Lysosomotropic pharmacophore

Process Workflow: Salt Dissociation & Coupling

The critical step in utilizing this intermediate is the controlled dissociation of the oxalate salt to
yield the free secondary amine, which then undergoes an

reaction with a heteroaryl chloride (e.g., the core of Apilimod).
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Step 1: NaOH/DCM Extraction
(pH > 12)
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Figure 1:Salt dissociation and subsequent coupling workflow for PIKfyve inhibitor synthesis.

Detailed Experimental Protocols
Protocol A: Salt Break | Free Base Liberation

Objective: Convert the stable Bis-oxalate salt into the reactive free secondary amine. Rationale:
The oxalate anion can interfere with palladium-catalyzed cross-couplings or

reactions by chelating metals or altering the reaction pH. Direct use of the salt often leads to
lower yields.

Materials:

Bis(4-methoxy-1,4'-bipiperidine) oxalate (1.0 eq)[1]

Sodium Hydroxide (NaOH), 2M aqueous solution

Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

Saturated Brine solution

Anhydrous Sodium Sulfate (
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Procedure:

e Dissolution: Suspend 1.0 g of Bis(4-methoxy-1,4'-bipiperidine) oxalate in 20 mL of DCM. The
suspension will be cloudy.

» Basification: Add 10 mL of 2M NaOH (approx. 5 eq relative to oxalate). Stir vigorously at
room temperature for 15 minutes until the organic layer becomes clear.

o Note: The pH of the aqueous layer must be >12 to ensure full deprotonation of the
secondary amine (

o Extraction: Transfer to a separatory funnel. Isolate the organic layer (bottom). Re-extract the
agueous layer with 2 x 10 mL DCM.

e Washing: Combine organic layers and wash once with 10 mL saturated brine to remove
residual oxalate salts.

e Drying: Dry the organic phase over anhydrous

for 10 minutes. Filter and concentrate in vacuo (rotary evaporator, <40°C).

 Yield Check: The resulting product should be a clear to pale yellow oil (free amine).
Quantitative yield is expected (>95%). Use immediately in Protocol B to avoid carbonate
formation from air exposure.

Protocol B: Coupling for Apilimod Synthesis

Objective: Synthesize the Apilimod core structure by coupling the liberated amine to a
chloropyridine/triazine scaffold. Reference: Based on optimized procedures for PIKfyve
inhibitors (e.g., PNAS 2024 [1], J. Med. Chem. 2012 [2]).[2]

Materials:

e 4-methoxy-1,4'-bipiperidine (Free Base from Protocol A) (1.2 eq)
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e Heteroaryl Chloride Substrate (e.g., 2-chloro-N-(3-methylbenzylideneamino)-... derivative)
(1.0 eq)

 Diisopropylethylamine (DIPEA) (2.0 eq)
¢ Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (Anhydrous)
Procedure:

o Reaction Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Heteroaryl
Chloride (1.0 eq) in DMF (0.2 M concentration).

o Addition: Add DIPEA (2.0 eq) followed by the 4-methoxy-1,4'-bipiperidine free base (1.2 eq).
» Heating: Heat the reaction mixture to 80-100°C. Monitor by LC-MS.

o Checkpoint: Conversion is typically complete within 2—4 hours. Look for the disappearance
of the chloride starting material and the formation of the product mass (

o Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x
volume).

e |solation:
o Method A (Precipitation): If the product precipitates, filter and wash with water.

o Method B (Extraction): If no precipitate forms, extract with EtOAc (3x). Wash combined
organics with LiCl solution (5%) to remove DMF, then brine. Dry over

and concentrate.

 Purification: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to
90:10).

Quality Control & Analytical Data

Table 2: Key Analytical Markers
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Expected Result (Free .
Method Troubleshooting Note
Base)

If peaks are broad, trace acid
3.35 (s, 3H, -OCH3), ]
1H NMR (CDCI3) (oxalate) may remain. Re-

3.1-3.2 (m, 1H, CH-OCH3) wash with NaOH.

Strong base peak. Dimer

LC-MS (ESI+) 199.18 peaks (

) are common in ESI.

The free base will streak on

) ) silica; add 1%
TLC (DCM:MeOH 9:1) (Stains with Ninhydrin/lodine)

to the eluent.

Safety & Handling

o Sensitization: Piperidine derivatives are potential skin sensitizers. Wear nitrile gloves and
work in a fume hood.

o Oxalate Toxicity: Oxalic acid byproducts are nephrotoxic. Ensure aqueous waste from the
salt break is disposed of according to hazardous waste regulations.

o Storage: Store the "Bis" oxalate salt at 2-8°C in a desiccator. The free base should be used
immediately or stored under Argon at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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